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Compound of Interest

Compound Name: Sodium tungstate

Cat. No.: B078439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium
tungstate (Na2WOa4), a compound with diverse applications, including as a catalyst in organic
synthesis and exhibiting potential anti-diabetic properties.[1] This document details the
crystallographic parameters of its various phases, outlines experimental protocols for its
structural determination, and presents a logical workflow for its analysis.

Crystalline Phases and Structural Parameters

Sodium tungstate is known to exist in multiple crystalline forms, with its most stable and well-
characterized structure at ambient temperature and pressure being a cubic spinel type.[2] The
compound undergoes phase transitions to other symmetries at elevated temperatures and
pressures.[3][4]

Ambient Conditions: The Cubic Spinel Structure

At room temperature, sodium tungstate adopts a face-centered cubic (FCC) crystal structure
belonging to the Fd-3m space group.[1][5] This structure is analogous to that of the mineral
spinel. In this arrangement, the tungsten (W®*) ions are located in tetrahedral coordination
sites, while the sodium (Na*) ions occupy octahedral sites.[1][2] The WOa42~ tetrahedra exhibit

near-perfect Td symmetry.[1]

Table 1: Crystallographic Data for Cubic Sodium Tungstate (Fd-3m)
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Parameter Value Reference
Space Group Fd-3m [1][5]
Crystal System Cubic [1][5]
Lattice Parameter (a) 9.122(2) A-9.13 A [1][6]

Unit Cell Volume ~759.5 A3 Calculated
W-O Bond Length 1.7830(2) A [1]

Na-O Bond Length 2.378(8) A [1]

High-Temperature and High-Pressure Phases

Sodium tungstate exhibits a rich polymorphism under non-ambient conditions.[1] It undergoes
at least one first-order phase transition at approximately 901 K to an orthorhombic symmetry,
possibly with the space group Pnam.[1][3] Another phase is suggested to be stable in a very
narrow temperature range between 860.6 K and 861.8 K.[1] High-pressure studies have also
revealed the existence of new high-pressure phases.[3][7] One high-temperature orthorhombic
phase has been identified with the space group Fddd.[4]

Table 2: Known High-Temperature/Pressure Phases of Sodium Tungstate

Crystal .
Phase Space Group Conditions Reference

System
Phase | Orthorhombic Pnam (possible) ~901 K [1][3]

) High
Phase Il Orthorhombic Fddd [4]
Temperature
High-Pressure Tetragonal )
High Pressure [7]

Phase (14/mmm)

Experimental Protocols for Crystal Structure
Analysis
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The determination of sodium tungstate's crystal structure primarily relies on X-ray diffraction
(XRD) and neutron diffraction techniques.

Sample Preparation: Solid-State Reaction

Polycrystalline sodium tungstate is typically synthesized via a solid-state reaction.[1]
Protocol:

e Precursor Mixing: High-purity sodium carbonate (Na2COs) and tungsten trioxide (WQOs) are
mixed in a stoichiometric ratio.

e Grinding: The mixture is thoroughly ground in an agate mortar for an extended period (e.g., 3
hours) to ensure homogeneity.[1]

» Calcination: The powdered mixture is calcined in an alumina crucible at a temperature of
450°C for 6 hours.[1]

e Intermediate Grinding: After cooling, the sample is ground again for 2 hours.[1]

e Second Calcination: A second calcination is performed at 600°C for 6 hours.[1]

o Pellet Formation (Optional): For certain analyses, the powder is pressed into pellets.
» Sintering: The pellets are sintered at 650°C for 7 hours to achieve high density.[1]

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases and determine the
unit cell parameters of a material.[3]

Protocol:

o Sample Preparation: A finely ground powder of the synthesized sodium tungstate is
prepared to ensure random orientation of the crystallites.[8]

e Instrument Setup: A powder diffractometer is used, typically with a CuKa radiation source (A
=1.5418 A).[1]
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» Data Collection: The XRD pattern is recorded over a wide range of Bragg angles (20), for
instance, from 10° to 80°, with a continuous scan rate (e.g., 2°/min).[1]

o Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using
software capable of Rietveld refinement, such as Fullprof.[1] This analysis allows for the
determination of the space group, lattice parameters, and atomic positions by fitting a
calculated diffraction pattern to the experimental data.

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD, patrticularly in locating light
atoms and distinguishing between elements with similar X-ray scattering factors.[9]

Protocol:

o Sample Preparation: Anhydrous sodium tungstate powder is obtained by heating the
dihydrate form (Na2W0Oa4-2H20) at 200°C in a vacuum.[10] The powder is then loaded into a
suitable sample holder.

e Instrument Setup: A time-of-flight (TOF) neutron powder diffractometer is utilized.[2]

« Data Collection: Data is collected to a high resolution (e.g., sin(8)/A = 1.25 A-1).[2] The TOF
method measures the time it takes for neutrons of varying wavelengths to travel from the
source to the detector after being scattered by the sample.[11]

o Data Analysis: The diffraction data is refined using crystallographic software to determine
precise structural parameters, including bond lengths and angles.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of
sodium tungstate, from synthesis to final data interpretation.
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Workflow for Sodium Tungstate Crystal Structure Analysis
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Caption: Workflow for Sodium Tungstate Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Sodium Tungstate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078439#sodium-tungstate-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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